2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol
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Overview
Description
2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorinated alcohol that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol is not well understood. However, it is believed to interact with various biological targets, including enzymes and receptors, leading to changes in their activity.
Biochemical and Physiological Effects:
Studies have shown that 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its high cost and limited availability.
Future Directions
There are various future directions for the research of 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug discovery and catalysis. Additionally, research could focus on the development of new derivatives of this compound with enhanced properties and applications.
In conclusion, 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol is a promising chemical compound with potential applications in various scientific fields. Its ease of synthesis, stability, and potential applications make it an attractive compound for further research. However, further studies are needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesis Methods
The synthesis of 2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol involves the reaction of 2,2-Difluoro-1,3-dimethyl-1-butanol with 4-(Chloromethyl)-1,3,5-trimethylpyrazole in the presence of a base such as triethylamine. The reaction occurs via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Scientific Research Applications
2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of various drug candidates, including anti-cancer agents and anti-inflammatory drugs. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
2,2-difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N3O/c1-7-9(8(2)15(3)14-7)4-13-5-10(11,12)6-16/h13,16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPISWHDUPVTTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol |
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